4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride
Description
Steric and Electronic Modifications
The direct attachment of the phenoxy group to piperidine (without spacers) in 4-[2,4-di(tert-butyl)phenoxy]piperidine HCl contrasts with derivatives featuring ethyl or methylene bridges (Table 1). These spacers:
Crystallographic Trends
Derivatives with bulky substituents (e.g., tert-butyl) exhibit tighter crystal packing due to van der Waals interactions, whereas methyl or hydrogen substituents lead to less dense lattices. For example, replacing tert-butyl with methyl groups in 4-(2,4-dimethylphenoxy)piperidine reduces melting points by ~40–60°C.
Biological Implications
While this analysis excludes pharmacological data, structural comparisons suggest:
- Reduced conformational flexibility in 4-[2,4-di(tert-butyl)phenoxy]piperidine HCl may enhance target binding selectivity.
- Increased steric bulk could limit membrane permeability compared to smaller analogues.
Properties
IUPAC Name |
4-(2,4-ditert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)14-7-8-17(16(13-14)19(4,5)6)21-15-9-11-20-12-10-15;/h7-8,13,15,20H,9-12H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCKPRCAJCSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,4-di(tert-butyl)phenoxy group, which contributes to its lipophilicity and potential interactions with various biological targets. The molecular formula is CHClNO, and its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Cytochrome P450 Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may affect the pharmacokinetics of co-administered drugs by altering their metabolic pathways.
- Neurotransmitter Modulation : It may influence neurotransmitter release and signaling pathways, suggesting potential applications in neuropharmacology.
Enzyme Modulation
Research indicates that this compound modulates various enzyme functions. This modulation is significant in pharmacology for understanding drug interactions and metabolic alterations.
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Alters drug metabolism | |
| Acetylcholinesterase | Potential inhibition observed |
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship suggests that modifications can enhance efficacy against resistant strains .
- Neuropharmacological Effects : In vitro studies have indicated that derivatives of this compound can influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.
- Cytotoxicity Studies : Preliminary cytotoxicity assays reveal varying degrees of activity against cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential anticancer properties .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 3-(2,4-Di-tert-butylphenoxy)piperidine | Modulates neurotransmitter release | Piperidine ring enhances receptor binding |
| 2,4-Di-tert-butylphenol | Antioxidant properties | Lacks piperidine ring |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is . The presence of the bulky tert-butyl groups increases the compound's hydrophobic characteristics, which can significantly affect its biological activity and interaction with various enzymes.
Biochemical Research
This compound has been utilized in biochemical research to study enzyme interactions, particularly with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of xenobiotics. By modulating the activity of these enzymes, this compound can influence drug efficacy and safety profiles.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological pathways makes it a candidate for developing new pharmacological agents aimed at treating various conditions. Studies have shown that it can affect metabolic pathways, which is vital for understanding drug interactions and side effects.
Toxicology Studies
Due to its interaction with cytochrome P450 enzymes, this compound is also relevant in toxicology research. It can help elucidate how certain drugs are metabolized and how their metabolic products may contribute to toxicity.
Case Studies and Research Findings
Several studies have documented the biological activity and potential therapeutic applications of this compound:
- Study on Enzyme Modulation : Research has demonstrated that this compound can significantly modulate cytochrome P450 enzyme activity, impacting drug metabolism rates and leading to altered pharmacokinetics in experimental models.
- Toxicological Implications : Another study focused on its role in altering metabolic pathways related to drug toxicity, providing insights into how structural modifications can influence safety profiles in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine Derivatives
The tert-butyl groups on the phenoxy moiety introduce significant steric hindrance, distinguishing it from other piperidine derivatives. Key comparisons include:
Key Observations :
- Bulky substituents (e.g., tert-butyl) reduce solubility in polar solvents but enhance lipid membrane permeability .
- Phenoxy-linked derivatives exhibit greater conformational flexibility compared to direct ring substitutions .
Physicochemical and Stability Profiles
- Lipophilicity: The 2,4-di-tert-butylphenoxy group increases logP compared to unsubstituted piperidines, suggesting enhanced bioavailability for CNS-targeting drugs .
- Stability : Analogous compounds like 4-(Diphenylmethoxy)piperidine hydrochloride lack stability data, but tert-butyl groups generally improve oxidative stability .
Q & A
Q. What are the common synthetic routes for 4-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves coupling a substituted phenoxy group to a piperidine scaffold. For example:
- Step 1 : React piperidine with 2,4-di(tert-butyl)phenol derivatives under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-piperidine intermediate .
- Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl .
Key variables : Temperature (40–60°C), solvent polarity (DMF or dichloromethane), and stoichiometry of reactants. Yield optimization requires monitoring by TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirm substitution patterns (e.g., tert-butyl groups at 2,4-positions on the phenyl ring and piperidine backbone integrity) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions) .
- HPLC : Assess purity (>95% is standard for research-grade material) .
- X-ray crystallography : Resolve steric effects from bulky tert-butyl groups .
Q. What safety protocols are essential during handling?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- Disposal : Follow local regulations for halogenated organic waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate steric hindrance from tert-butyl groups?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reactivity .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing molecular collisions .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Q. What strategies are effective for designing stability studies under varying pH and temperature?
Q. How can researchers investigate the compound’s potential as a pharmaceutical intermediate?
- Structure-activity relationship (SAR) : Modify the tert-butyl groups or piperidine substituents to assess bioactivity (e.g., receptor binding assays) .
- Metabolic stability : Use liver microsome assays to evaluate cytochrome P450 interactions .
- In vivo models : Test pharmacokinetics (e.g., bioavailability) in rodent studies .
Q. What methodologies resolve low yields in large-scale synthesis?
Q. How to design toxicity studies when limited safety data exist?
Q. What mechanistic studies elucidate its role in catalysis or supramolecular chemistry?
- Kinetic isotope effects (KIE) : Probe reaction mechanisms (e.g., hydrogen/deuterium exchange) .
- Computational modeling : Simulate steric/electronic effects of tert-butyl groups on binding affinity (e.g., docking studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
